molecular formula C4H4F3NO2 B12327823 Methyl 3,3,3-trifluoro-2-iminopropanoate

Methyl 3,3,3-trifluoro-2-iminopropanoate

Cat. No.: B12327823
M. Wt: 155.08 g/mol
InChI Key: VXRKQIZTMTZQNL-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-iminopropanoate: is an organic compound with the molecular formula C₄H₄F₃NO₂. It is a derivative of propanoate, characterized by the presence of trifluoromethyl and imino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-iminopropanoate can be synthesized through the aza-Wittig reaction. This involves the reaction of methyl trifluoropyruvate with triphenylphosphine imide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product as an equilibrium mixture of E/Z isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis via the aza-Wittig reaction provides a scalable route. The use of readily available starting materials and mild reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-iminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-iminopropanoate involves its interaction with various molecular targets:

Biological Activity

Methyl 3,3,3-trifluoro-2-iminopropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the imino group allows for diverse interactions with biological targets.

  • Chemical Formula : C₅H₆F₃NO₂
  • Molecular Weight : 179.11 g/mol

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The trifluoromethyl group significantly increases the electron-withdrawing ability of the compound, enhancing its potency as an enzyme inhibitor. For example, studies have shown that derivatives can inhibit enzymes by altering their active sites through competitive inhibition mechanisms .
  • Protein-Ligand Interactions : The compound forms hydrogen bonds and π-π interactions with target proteins, which can lead to modulation or inhibition of their activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its derivatives have been shown to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Research indicates that certain derivatives of this compound possess anticancer properties. These compounds have been tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic use.

Case Studies

  • Enzyme Inhibition Studies : A study focused on the inhibition of D-amino acid oxidase (DAAO) by a trifluoromethyl derivative showed that the compound could effectively inhibit enzyme activity due to its strong electron-withdrawing nature. Kinetic studies indicated a thermodynamically controlled inhibition mechanism with an energy barrier higher than that of native substrates .
  • Antimicrobial Efficacy : In a comparative study of various derivatives, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against specific bacterial strains.

Research Findings Summary

Biological Activity Findings References
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits D-amino acid oxidase; thermodynamic control

Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-iminopropanoate

InChI

InChI=1S/C4H4F3NO2/c1-10-3(9)2(8)4(5,6)7/h8H,1H3

InChI Key

VXRKQIZTMTZQNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=N)C(F)(F)F

Origin of Product

United States

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